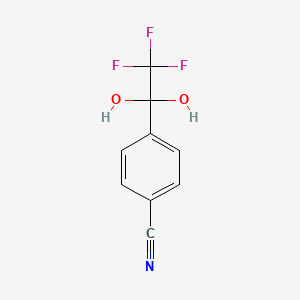

4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile

CAS No.:

Cat. No.: VC13712601

Molecular Formula: C9H6F3NO2

Molecular Weight: 217.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3NO2 |

|---|---|

| Molecular Weight | 217.14 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile |

| Standard InChI | InChI=1S/C9H6F3NO2/c10-9(11,12)8(14,15)7-3-1-6(5-13)2-4-7/h1-4,14-15H |

| Standard InChI Key | MPZWKKOEOIBWPL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O |

Introduction

Synthesis

The synthesis of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde under catalytic conditions. The process includes:

-

Reactants:

-

4-Cyanobenzaldehyde

-

Trifluoroacetaldehyde

-

Catalyst (e.g., acid or base)

-

-

Reaction Conditions:

-

Controlled temperature to optimize yield.

-

Use of solvents such as ethanol or methanol.

-

-

Industrial Scale Production:

-

Employs continuous flow reactors for enhanced efficiency.

-

Optimization of reaction parameters to improve purity and yield.

-

Scientific Research

-

Chemical Synthesis: Acts as an intermediate in creating more complex organic molecules.

-

Biological Studies: Explored for interactions with biomolecules due to its unique structure.

Pharmaceutical Development

-

Investigated as a potential building block for drug design because of its fluorinated structure, which enhances bioavailability and metabolic stability.

Industrial Uses

-

Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The trifluoromethyl group in 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property makes it a candidate for drug development and biochemical studies.

Research Findings

Recent studies have focused on the compound's role as an intermediate in synthetic pathways and its potential biological activity:

-

Oxidation Reactions: Can produce carboxylic acids or ketones.

-

Reduction Reactions: Leads to primary amines.

-

Substitution Reactions: Allows the creation of various derivatives depending on the nucleophile used.

Challenges:

-

Limited data on physical properties such as melting point and boiling point.

-

Lack of comprehensive toxicological studies.

Future Directions:

-

Conducting in-depth biological assays to evaluate therapeutic potential.

-

Exploring new synthetic routes to improve efficiency and reduce costs.

-

Investigating environmental impacts and degradation pathways.

This detailed overview highlights the significance of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile in research and industry while identifying areas for further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume